

CEP-33779: A Preclinical In-depth Analysis for Rheumatoid Arthritis Research

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Compound of Interest		
Compound Name:	CEP-33779	
Cat. No.:	B612251	Get Quote

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Introduction

CEP-33779 is a novel, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1] [2] In the context of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction, the JAK-STAT signaling pathway is a critical mediator of pro-inflammatory cytokine signaling.[3][4] Cytokines such as interleukin (IL)-6, interferon-gamma (IFNy), and IL-12, which are pivotal in the pathogenesis of RA, utilize the JAK2 pathway to exert their effects.[1][2] CEP-33779 has been investigated in preclinical models for its potential to ameliorate RA by selectively targeting JAK2, thereby inhibiting the downstream phosphorylation of STAT3 and STAT5 and subsequent inflammatory responses.[1] [2] This technical guide provides a comprehensive overview of the preclinical data available for CEP-33779 in the context of RA research. It is important to note that, based on publicly available information, CEP-33779 does not appear to have progressed to clinical trials for rheumatoid arthritis.

Core Data Summary In Vitro Kinase Selectivity

CEP-33779 was identified as a potent and highly selective inhibitor of JAK2. Its inhibitory activity was assessed against members of the JAK family and a broader panel of kinases.



Kinase Target	IC50 (nM)	Selectivity vs. JAK2
JAK2	1.8 ± 0.6	-
JAK1	>72	>40-fold
JAK3	>150	>83-fold
TYK2	>1440	>800-fold
Data sourced from an in vitro assay using isolated human enzymes.[1]		

Preclinical Pharmacokinetics in Mice

Pharmacokinetic parameters of **CEP-33779** were evaluated in mice, demonstrating oral bioavailability.

Parameter	Value
Bioavailability (Oral)	33%
Intravenous Half-life (t½)	1 hour
Volume of Distribution (Vd)	2.6 L/kg
Data obtained from studies in nude mice.[5]	

Efficacy in Preclinical Models of Rheumatoid Arthritis

CEP-33779 has demonstrated efficacy in reducing disease severity in two distinct mouse models of rheumatoid arthritis: Collagen Antibody-Induced Arthritis (CAIA) and Collagen-Induced Arthritis (CIA).



Model	Dosing	Key Outcomes
CAIA	10, 30, 55 mg/kg, orally, twice daily	Reduced mean paw edema and clinical scores.[1][2]
CIA	55, 100 mg/kg, orally, twice daily	Reduced mean paw edema and clinical scores.[1][2]

Treatment with **CEP-33779** led to a significant reduction in the phosphorylation of STAT3 (pSTAT3) in the paws of arthritic mice.[1] Furthermore, a dose-dependent decrease in several pro-inflammatory cytokines was observed in paw extracts.[1]

Cytokine	Effect in CIA Model (55 & 100 mg/kg doses)
IL-1β	Significantly reduced[1]
ΤΝΕα	Significantly reduced[1]
IL-6	Significantly reduced[1]
IL-12	Significantly reduced[1]
IFNy	Decreased[1]

Experimental Protocols In Vitro JAK Kinase Inhibition Assay

A generalized protocol for an in vitro kinase assay to determine the IC50 of an inhibitor like **CEP-33779** is as follows:

- Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2
 enzymes are used. A suitable peptide substrate for phosphorylation is prepared in assay
 buffer.
- Compound Dilution: CEP-33779 is serially diluted in DMSO to create a range of concentrations.



- Kinase Reaction: The kinase, substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by adding the enzyme.
- Inhibitor Addition: The diluted CEP-33779 or vehicle control (DMSO) is added to the respective wells.
- Incubation: The reaction is allowed to proceed at room temperature for a specified period, typically 20-60 minutes.
- Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactivity (using ³³P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection of the phosphopeptide (e.g., ELISA).
- Data Analysis: The percentage of inhibition at each concentration of CEP-33779 is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a doseresponse curve.

Collagen Antibody-Induced Arthritis (CAIA) Mouse Model

- Animals: Male BALB/c mice are typically used.
- Induction of Arthritis: Arthritis is induced by an intravenous injection of a cocktail of monoclonal antibodies against type II collagen.
- Disease Onset: Clinical signs of arthritis, such as paw swelling, typically appear within 24-48 hours.
- Treatment: Oral administration of CEP-33779 (e.g., at 10, 30, or 55 mg/kg, twice daily) or vehicle is initiated once mice reach a minimum clinical score.[1]
- Assessment: Disease severity is monitored daily by measuring paw thickness and assigning a clinical score based on the degree of inflammation in each paw.
- Endpoint Analysis: At the end of the study, paws can be collected for histological analysis and measurement of local cytokine and pSTAT3 levels.[1]



Collagen-Induced Arthritis (CIA) Mouse Model

- Animals: DBA/1 mice are commonly used as they are susceptible to CIA.
- Immunization: Mice are immunized with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
- Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given
 21 days after the primary immunization.
- Disease Development: Arthritis typically develops 4 to 5 weeks after the initial immunization.
- Treatment: Prophylactic or therapeutic treatment with **CEP-33779** (e.g., at 55 or 100 mg/kg, orally, twice daily) or vehicle is administered.[1]
- Assessment: Similar to the CAIA model, paw swelling and clinical scores are monitored regularly.
- Endpoint Analysis: Tissues are harvested for histological examination and biomarker analysis at the conclusion of the experiment.

Cytokine Measurement in Paw Tissue by ELISA

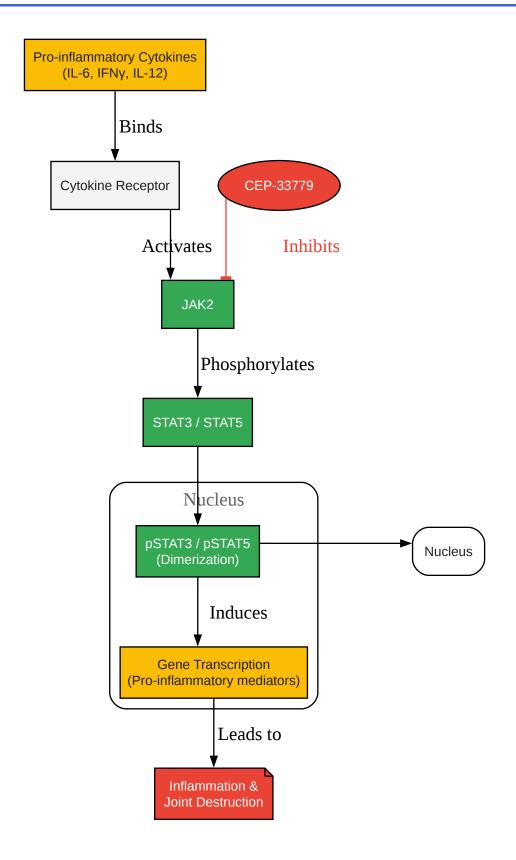
- Tissue Homogenization: Paw tissue is snap-frozen and then homogenized in an ice-cold lysis buffer containing protease inhibitors.
- Centrifugation: The homogenate is centrifuged to pellet cellular debris.
- Supernatant Collection: The supernatant containing the soluble proteins (including cytokines)
 is collected.
- Protein Quantification: The total protein concentration in the supernatant is determined using a standard protein assay (e.g., BCA assay).
- ELISA Procedure:
 - A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6).



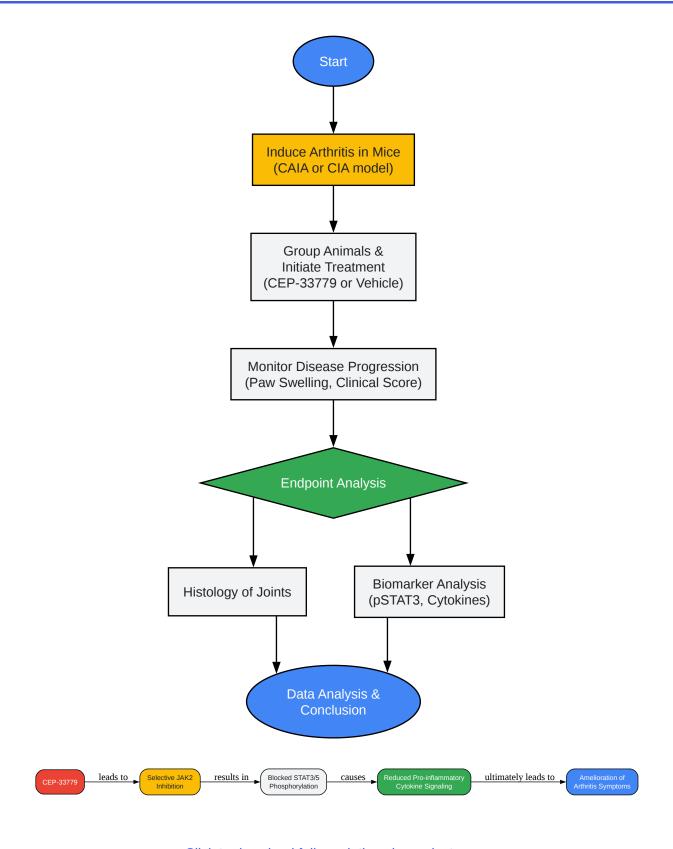
- The plate is blocked to prevent non-specific binding.
- The paw extract samples and cytokine standards are added to the wells.
- A biotinylated detection antibody specific for the cytokine is added.
- Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added.
- A substrate for the enzyme is added, leading to a color change.
- The absorbance is read using a microplate reader, and the cytokine concentration in the samples is calculated based on the standard curve.

Visualizations Signaling Pathway of CEP-33779 in Rheumatoid Arthritis









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